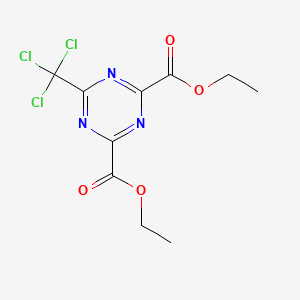

Diethyl 6-(trichloromethyl)-1,3,5-triazine-2,4-dicarboxylate

Description

Diethyl 6-(trichloromethyl)-1,3,5-triazine-2,4-dicarboxylate is a triazine derivative characterized by a trichloromethyl (-CCl₃) group at the 6-position and diethyl carboxylate esters at the 2- and 4-positions. This structure confers unique electronic and steric properties. The trichloromethyl group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the triazine ring, while the ester groups influence solubility and stability. The compound is hypothesized to have applications in agrochemicals (e.g., herbicides) or polymer chemistry due to its reactive scaffold, though specific industrial uses require further validation.

Properties

CAS No. |

30863-21-9 |

|---|---|

Molecular Formula |

C10H10Cl3N3O4 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

diethyl 6-(trichloromethyl)-1,3,5-triazine-2,4-dicarboxylate |

InChI |

InChI=1S/C10H10Cl3N3O4/c1-3-19-7(17)5-14-6(8(18)20-4-2)16-9(15-5)10(11,12)13/h3-4H2,1-2H3 |

InChI Key |

JQNCSABKDSUESO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(=O)OCC |

Origin of Product |

United States |

Biological Activity

Diethyl 6-(trichloromethyl)-1,3,5-triazine-2,4-dicarboxylate (CAS Number: 30863-21-9) is a synthetic compound belonging to the triazine family. Triazines are known for their diverse biological activities and have been extensively studied for their applications in pharmaceuticals and agrochemicals. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Molecular Formula : C10H10Cl3N3O4

- Molecular Weight : 342.56 g/mol

- Structure : The compound features a triazine ring with two ethyl ester groups and a trichloromethyl substituent.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that triazine derivatives can possess significant antibacterial and antifungal properties. A study highlighted that various substituted triazines showed effectiveness against common pathogens, suggesting potential applications in treating infections .

- Anticancer Properties : Triazine derivatives have been investigated for their anticancer effects. Certain compounds within this class have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

- Herbicidal Activity : Triazines are widely recognized as herbicides. The compound's structural characteristics suggest it may inhibit photosynthesis in target plants, aligning with the mechanisms of other triazine herbicides .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazine derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

2. Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in metabolic pathways. The presence of the trichloromethyl group is thought to enhance lipophilicity, facilitating membrane penetration and subsequent biological interactions.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and hypothesized properties of Diethyl 6-(trichloromethyl)-1,3,5-triazine-2,4-dicarboxylate with related triazine derivatives:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trichloromethyl group in the target compound increases electrophilicity, favoring reactions with nucleophiles (e.g., hydrolysis or substitution). In contrast, amino groups in 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine enhance nucleophilicity, making it suitable for pharmaceutical synthesis.

- Solubility and Stability : The diethyl ester groups in the target compound likely improve solubility in organic solvents compared to aryl-substituted triazines (e.g., IT1–IT4), which may exhibit π-π stacking interactions with graphene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Diethyl 6-(trichloromethyl)-1,3,5-triazine-2,4-dicarboxylate?

- Methodological Answer : The synthesis typically involves stepwise substitution on a 1,3,5-triazine core. For example, describes a triazole synthesis using reflux conditions (ethanol, glacial acetic acid) and controlled stoichiometry. Similarly, diethyl ester formation (as in ) employs nucleophilic substitution with diethyl dicarboxylate precursors under anhydrous conditions. Key parameters include:

- Temperature : Reflux (~78–80°C for ethanol) to ensure complete substitution .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) to facilitate imine or ester bond formation .

- Solvent : Polar aprotic solvents (e.g., DMF) or ethanol for solubility and reaction control .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C NMR shifts to confirm ester groups, trichloromethyl substitution, and triazine ring integrity (e.g., diethyl ester signals at δ ~4.2–4.4 ppm for –CH and δ ~1.2–1.4 ppm for –CH) .

- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., triazine ring planarity and substituent dihedral angles, as in and ) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The trichloromethyl group may confer hydrolytic sensitivity. Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., reports thermal stability up to 150°C for similar diethyl esters) .

- Moisture Control : Store under anhydrous conditions (argon/vacuum) to prevent hydrolysis of ester or trichloromethyl groups .

Advanced Research Questions

Q. How does the trichloromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The –CCl group acts as both an electron-withdrawing group (enhancing electrophilicity at the triazine core) and a steric hindrance factor. For example:

- Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., shows triazines with –SCH groups exhibit slower substitution) .

- Computational Modeling : Use DFT calculations to map electron density distribution and predict reactive sites .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer : Systematic optimization and validation are required:

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., vs. ) with controlled variables (solvent purity, catalyst batch) .

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks (e.g., used HRMS to confirm molecular ions) .

Q. How can this compound be utilized in designing enzyme inhibitors or bioactive probes?

- Methodological Answer : The triazine core and ester groups provide sites for functionalization:

- Structure-Activity Relationship (SAR) Studies : Modify the trichloromethyl or ester groups and test bioactivity (e.g., used similar triazines to study protein binding) .

- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock .

Q. What computational methods predict the compound’s environmental fate or toxicity?

- Methodological Answer : Combine QSAR models and environmental simulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.